2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride (2-BPA) is a synthetic compound derived from piperazine and acetonitrile. It has been studied as a potential pharmaceutical agent, due to its ability to interact with certain receptors in the body.

Aplicaciones Científicas De Investigación

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride has been studied as a potential pharmaceutical agent due to its ability to interact with certain receptors in the body. In particular, it has been studied for its potential to bind to G-protein coupled receptors (GPCRs), which are involved in a variety of physiological processes. Additionally, it has been studied for its ability to block the action of adenosine, a neurotransmitter involved in sleep and wake cycles.

Mecanismo De Acción

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride binds to GPCRs, which are involved in a variety of physiological processes. It is thought to act as an agonist, which means that it binds to the receptor and activates it. This activation leads to a cascade of events, which can affect a variety of physiological processes. Additionally, it has been shown to block the action of adenosine, which is involved in sleep and wake cycles.

Biochemical and Physiological Effects

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride has been studied for its potential to affect a variety of physiological processes. It has been shown to affect the release of hormones, such as cortisol, and to affect the activity of enzymes involved in the metabolism of drugs. Additionally, it has been studied for its potential to affect the activity of neurotransmitters, such as dopamine and serotonin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride is advantageous for laboratory experiments due to its relatively low cost and availability. It is also relatively easy to synthesize, and the reaction is not too sensitive to changes in temperature or pH. However, it is important to note that it has a short half-life and is rapidly metabolized in the body, making it difficult to study its effects in vivo.

Direcciones Futuras

The potential applications of 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride are still being explored. Some potential future directions include studying its effects on neuronal plasticity, as well as its potential to interact with other GPCRs. Additionally, its potential to affect the metabolism of drugs could be further studied. Finally, its potential to affect the activity of neurotransmitters could be explored, as this could have implications for the treatment of neurological disorders.

Métodos De Síntesis

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride is synthesized by the reaction of acetonitrile and 1-benzylpiperazine in the presence of an acid catalyst. The reaction is carried out at room temperature and yields a white solid. The product is then recrystallized and washed with water to obtain a pure product.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride involves the reaction of 1-benzylpiperazine with acetonitrile in the presence of a dehydrating agent, followed by purification and salt formation with hydrochloric acid.", "Starting Materials": [ "1-benzylpiperazine", "acetonitrile", "dehydrating agent", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-benzylpiperazine in acetonitrile.", "2. Add a dehydrating agent, such as phosphorus pentoxide or thionyl chloride, to the reaction mixture.", "3. Heat the reaction mixture under reflux for several hours.", "4. Cool the reaction mixture and filter off any solid impurities.", "5. Concentrate the filtrate under reduced pressure to obtain the crude product.", "6. Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol.", "7. Dissolve the purified product in hydrochloric acid.", "8. Add a stoichiometric amount of hydrochloric acid to the reaction mixture to form the dihydrochloride salt.", "9. Filter off the solid product and wash with a suitable solvent, such as diethyl ether or acetone.", "10. Dry the product under vacuum to obtain 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride." ] } | |

Número CAS |

2551119-31-2 |

Nombre del producto |

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride |

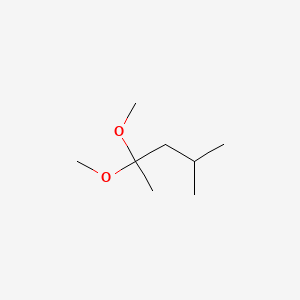

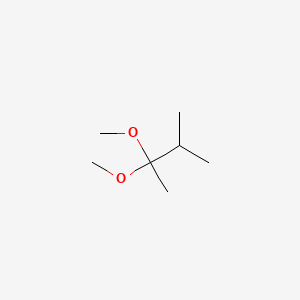

Fórmula molecular |

C13H19Cl2N3 |

Peso molecular |

288.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.